molecular formula C13H9N3O3 B13702397 5-[4-(1-Pyrazolyl)phenyl]isoxazole-3-carboxylic Acid

5-[4-(1-Pyrazolyl)phenyl]isoxazole-3-carboxylic Acid

Katalognummer: B13702397
Molekulargewicht: 255.23 g/mol
InChI-Schlüssel: MHJYXSXXKHOBSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD32708778 is a chemical compound with unique properties and applications in various fields. It is known for its stability and reactivity, making it a valuable substance in scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of MFCD32708778 involves several synthetic routes. One common method includes the reaction of specific precursors under controlled conditions to form the desired compound. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of MFCD32708778.

Industrial Production Methods

In industrial settings, the production of MFCD32708778 is scaled up using large reactors and continuous flow systems. The process involves the careful control of reaction parameters to maximize yield and purity. The use of advanced purification techniques ensures that the final product meets the required specifications for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

MFCD32708778 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using specific oxidizing agents, leading to the formation of various oxidation products.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in different reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

The reactions of MFCD32708778 typically require specific reagents such as oxidizing agents, reducing agents, and catalysts. The conditions, including temperature, pressure, and solvent, are carefully controlled to achieve the desired reaction outcomes.

Major Products Formed

The major products formed from the reactions of MFCD32708778 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions can lead to the formation of different substituted compounds.

Wissenschaftliche Forschungsanwendungen

MFCD32708778 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: MFCD32708778 is used in the production of various industrial products, including pharmaceuticals, agrochemicals, and materials.

Wirkmechanismus

The mechanism of action of MFCD32708778 involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Eigenschaften

Molekularformel

C13H9N3O3

Molekulargewicht

255.23 g/mol

IUPAC-Name

5-(4-pyrazol-1-ylphenyl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C13H9N3O3/c17-13(18)11-8-12(19-15-11)9-2-4-10(5-3-9)16-7-1-6-14-16/h1-8H,(H,17,18)

InChI-Schlüssel

MHJYXSXXKHOBSL-UHFFFAOYSA-N

Kanonische SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C3=CC(=NO3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.